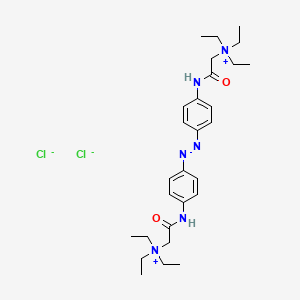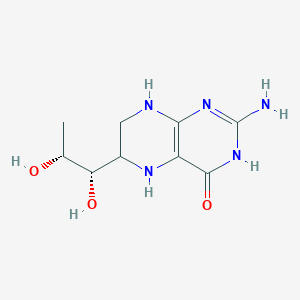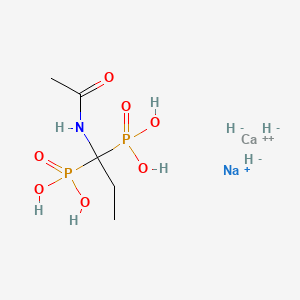
QAQ dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QAQ dichloride is a photoswitchable compound known for its ability to block voltage-gated sodium (Na(_v)) and potassium (K(_v)) channels. This compound exhibits channel-blocking activity in the trans form of the azobenzene photoswitch, while the cis form does not exhibit this effect . This compound is membrane-impermeant and selectively enters pain-sensing neurons expressing endogenous import channels . It functions as a light-sensitive analgesic and provides a valuable tool for investigating signaling mechanisms involved in acute and chronic pain .
Vorbereitungsmethoden
QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthetic route typically involves the diazotization of aniline derivatives followed by coupling with appropriate reagents to form the azobenzene core Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
QAQ dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions where the dichloride groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
QAQ dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a photoswitchable ligand to study ion channel behavior and modulation.
Biology: Employed in the investigation of neuronal signaling pathways and pain mechanisms.
Medicine: Explored as a potential light-sensitive analgesic for non-invasive pain management.
Industry: Utilized in the development of advanced materials and optoelectronic devices
Wirkmechanismus
QAQ dichloride exerts its effects by blocking voltage-gated sodium (Na(_v)) and potassium (K(_v)) channels in its trans form. The compound switches conformation from cis to trans at 500 nm and trans to cis at 380 nm . This photoswitchable behavior allows for precise control over ion channel conductance using light. The molecular targets of this compound include Na(_v) and K(_v) channels, and it selectively enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1 .
Vergleich Mit ähnlichen Verbindungen
QAQ dichloride is unique due to its photoswitchable properties and selective entry into pain-sensing neurons. Similar compounds include:
Azobenzene derivatives: These compounds also exhibit photoswitchable behavior but may not have the same selectivity for ion channels.
Photochromic blockers: These compounds can modulate ion channel conductance using light but may differ in their specific molecular targets and pathways
Eigenschaften
Molekularformel |
C28H44Cl2N6O2 |
|---|---|
Molekulargewicht |
567.6 g/mol |
IUPAC-Name |
triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |
InChI-Schlüssel |
VHURBRSYOFCHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)




![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)



![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752372.png)

